1-Propyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione
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Overview
Description
“1-Propyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione” is a chemical compound with the molecular formula C10H10N2O3 . It is a solid substance and has a molecular weight of 206.2 g/mol.
Molecular Structure Analysis
The InChI code for “1-Propyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione” is 1S/C10H6N2O3/c1-2-6-12-8-7 (4-3-5-11-8)9 (13)15-10 (12)14/h1,3-5H,6H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“1-Propyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione” is a solid substance . It has a molecular weight of 206.2 g/mol. More detailed physical and chemical properties like melting point, boiling point, and density are not available in the data I retrieved.Scientific Research Applications
Anti-Inflammatory Properties
Field:
Immunology and inflammation research.
Summary:
1-Propyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione exhibits anti-inflammatory effects. It modulates cytokine production, inhibits NF-κB activation, and reduces inflammatory mediators.
Experimental Procedures:
Results:
Matrix Scientific: 1- (Prop-2-ynyl)-1H-pyrido [2,3-d] [1,3]oxazine-2,4-dione [Synthesis of 3-Aminopyridin-2 (1H)-Ones and 1H-Pyrido [2,3
Safety And Hazards
The safety information available indicates that “1-Propyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione” may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes: rinse cautiously with water for several minutes .
properties
IUPAC Name |
1-propylpyrido[2,3-d][1,3]oxazine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-2-6-12-8-7(4-3-5-11-8)9(13)15-10(12)14/h3-5H,2,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEVBYCDQGXFCCZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=CC=N2)C(=O)OC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40548658 |
Source
|
Record name | 1-Propyl-2H-pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40548658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione | |
CAS RN |
111396-09-9 |
Source
|
Record name | 1-Propyl-2H-pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40548658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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